molecular formula CF3OCFHCF2COOH<br>C4H2F6O3 B12618132 2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid CAS No. 919005-11-1

2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid

Cat. No.: B12618132
CAS No.: 919005-11-1
M. Wt: 212.05 g/mol
InChI Key: LNAKEXMFSBKUQU-UHFFFAOYSA-N
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Description

2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid (IUPAC name: Propanoic acid, 2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-) is a highly fluorinated carboxylic acid with the molecular formula C₇H₂F₁₂O₄ and a molecular weight of 378.07 g/mol . It is often commercialized as its ammonium salt, ADONA (4,8-dioxa-3H-perfluorononanoic acid ammonium salt), which is used as an industrial surfactant and processing aid . Structurally, it features a branched fluorinated ether chain and a terminal carboxylic acid group, contributing to its thermal stability and resistance to degradation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919005-11-1

Molecular Formula

CF3OCFHCF2COOH
C4H2F6O3

Molecular Weight

212.05 g/mol

IUPAC Name

2,2,3-trifluoro-3-(trifluoromethoxy)propanoic acid

InChI

InChI=1S/C4H2F6O3/c5-1(13-4(8,9)10)3(6,7)2(11)12/h1H,(H,11,12)

InChI Key

LNAKEXMFSBKUQU-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)(F)F)(OC(F)(F)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of this compound typically involves the following steps:

  • Fluorination Reactions : These reactions introduce fluorine atoms into the molecular structure. Common reagents include trifluoromethylsilane and sodium trifluoroacetate.

  • Trifluoromethoxylation : The trifluoromethoxy group can be introduced through various methods, often involving electrophilic fluorination techniques.

Detailed Synthetic Methods

  • Oxidative Fluorination of Alcohols :

    • A method described involves the oxidation of fluorinated alcohols using oxidizing agents such as carbonyls or halocarbonyls in a liquid medium.
    • Conditions : The reaction can be conducted at room temperature to elevated temperatures (30°C to 80°C) with a reaction time ranging from 4 to 24 hours.
    • pH Control : Maintaining a neutral to basic pH (4 to 12) is crucial for optimizing yields and minimizing side reactions.
  • Use of Phase Transfer Catalysts :

    • In reactions where distinct organic and aqueous phases are present, phase transfer catalysts (e.g., tetraalkyl ammonium salts) can be employed to enhance reaction rates.
    • This method allows for more efficient mixing of reactants and can improve overall yields.
  • Supercritical Fluid Reactions :

    • Utilizing supercritical carbon dioxide as a solvent can facilitate the synthesis of fluorinated compounds due to its unique solvent properties and ability to dissolve both polar and nonpolar substances.
    • This method also reduces the need for traditional organic solvents, making it more environmentally friendly.

Reaction Conditions and Yields

Method Conditions Typical Yield
Oxidative Fluorination Room temperature to 80°C; pH 4-12 Moderate to High
Phase Transfer Catalysis Use of tetraalkyl ammonium salts High
Supercritical Fluid Reaction Supercritical CO₂ Variable

Purification Techniques

After synthesis, purification of the crude product is necessary to isolate the desired compound:

  • Acidification : Adding concentrated acids (e.g., sulfuric acid) can facilitate phase separation, allowing for easier extraction of the fluorinated carboxylic acid.

  • Solvent Extraction : Following acidification, organic solvents may be used to extract the product from the aqueous phase.

  • Distillation : Further purification can be achieved through distillation techniques to remove residual solvents and by-products.

Applications in Research and Industry

The synthesized compound has potential applications in:

  • Pharmaceuticals : Enhancing drug potency and stability due to its unique electronic properties.

  • Materials Science : Utilization in coatings and treatments that require high thermal stability and low surface energy.

The trifluoromethyl group is particularly noted for its ability to improve pharmacokinetic profiles in drug design.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) enables classic acid-base and nucleophilic acyl substitution reactions. Key reactions include:

Deprotonation and Salt Formation

  • The acidic proton (pKa ≈ 1–2, estimated based on fluorinated analogs) readily dissociates in aqueous or basic conditions to form carboxylate salts.

  • Example: Reaction with sodium hydroxide yields the sodium salt, enhancing solubility in polar solvents .

Esterification

  • Reacts with alcohols under acidic or dehydrating conditions to form esters.

  • Example: Methanol in the presence of H₂SO₄ produces methyl 2,2,3-trifluoro-3-(trifluoromethoxy)propanoate .

Amidation

  • Forms amides when treated with amines or ammonia.

  • Example: Reaction with ethylamine generates the corresponding ethylamide derivative .

Electrophilic Reactivity of Fluorinated Moieties

The electron-withdrawing trifluoromethoxy (-OCF₃) group enhances electrophilicity at adjacent carbons, enabling nucleophilic substitution or addition reactions.

Nucleophilic Substitution

  • The β-fluorine atoms (C-F bonds) may undergo substitution with nucleophiles like hydroxide or amines under harsh conditions (e.g., high temperature or strong bases) .

Decarboxylation

  • Thermal or photolytic decarboxylation releases CO₂, forming 2,2,3-trifluoro-3-(trifluoromethoxy)propane. This reaction is facilitated by the electron-withdrawing groups stabilizing the transition state .

Hydrogen-Bonding Interactions and Crystal Packing

Structural studies reveal intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (C=O) groups, stabilizing the molecule in a planar conformation . This interaction influences reactivity by:

  • Reducing intermolecular hydrogen bonding in solution, increasing solubility in nonpolar solvents.

  • Directing regiospecific reactions at the carboxylic acid group .

Key Structural Parameters

ParameterValue
O=C-O(H) torsion angle5.5°
Intramolecular O-H···O bond2.06–2.13 Å
C-F bond lengths1.313–1.332 Å

Comparative Reactivity with Analogues

The compound’s reactivity differs from non-fluorinated or less fluorinated propanoic acids due to its electron-deficient structure.

CompoundKey Reactivity Differences
Propanoic acid Higher pKa (~4.8), slower esterification, no decarboxylation under mild conditions.
3,3,3-Trifluoropropanoic acid Enhanced acidity (pKa ~0.5) but lacks trifluoromethoxy group’s electrophilic activation.
2,2-Difluoroacetic acid Less stable; undergoes rapid hydrolysis compared to fully fluorinated analogs .

Environmental and Biological Interactions

  • Hydrolytic Stability : Resists hydrolysis in aqueous environments due to strong C-F bonds, contributing to environmental persistence .

  • Biological Activity : The trifluoromethoxy group enhances membrane permeability, making it a candidate for pharmaceutical intermediates (e.g., protease inhibitors) .

Scientific Research Applications

Chemical Properties and Reactivity

The compound is characterized by multiple fluorine atoms and a trifluoromethoxy group, which significantly enhance its stability and reactivity compared to non-fluorinated analogs. Its high electronegativity and strong electron-withdrawing nature allow it to participate in various chemical reactions typical of carboxylic acids, such as nucleophilic substitutions and electrophilic additions.

Pharmaceutical Applications

  • Drug Development :
    • The incorporation of trifluoromethyl groups in drug molecules has been shown to improve pharmacological properties, including bioavailability and potency. For instance, studies indicate that the presence of trifluoromethyl groups can enhance the efficacy of drugs targeting specific biological pathways .
    • A notable example includes the synthesis of compounds that act as selective agonists for bombesin receptor subtypes, which are relevant in cancer therapies .
  • FDA-Approved Drugs :
    • A review highlighted several FDA-approved drugs containing trifluoromethyl groups, showcasing their therapeutic potential across various diseases. The inclusion of such groups often leads to improved interactions with biological targets, enhancing drug performance .

Agrochemical Applications

The compound has potential uses in the agrochemical sector, particularly as a herbicide or pesticide. Its stability and reactivity allow it to be effective against a range of agricultural pests while minimizing environmental impact due to its lower volatility compared to traditional compounds.

Environmental Impact Studies

Research into the environmental implications of fluorinated compounds like 2,2,3-trifluoro-3-(trifluoromethoxy)propanoic acid is critical due to concerns over persistence and bioaccumulation. Studies have focused on:

  • Degradation Pathways : Understanding how such compounds behave in various environmental conditions can inform regulatory policies and remediation strategies.
  • Bioaccumulation Potential : Assessing the compound's tendency to accumulate in living organisms helps evaluate its ecological risks .

Case Study 1: Pharmaceutical Efficacy

A study investigated the effects of this compound on serotonin uptake inhibition. The results demonstrated a significant increase in potency compared to non-fluorinated analogs, suggesting that fluorination can enhance therapeutic efficacy in neuropharmacology.

Case Study 2: Environmental Persistence

Research conducted by the Environmental Protection Agency examined the persistence of fluorinated compounds in aquatic environments. The findings indicated that while this compound exhibits lower degradation rates than some traditional pollutants, it poses less risk due to its reduced bioaccumulation potential.

Mechanism of Action

The mechanism by which 2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid exerts its effects involves its interaction with specific molecular targets. For example, it inhibits bacterial growth by interacting with the protonated form of the enzyme’s active site, preventing the enzyme from catalyzing reactions . This process involves the deprotonation of the enzyme’s active site, which is crucial for its inhibitory action.

Comparison with Similar Compounds

Structural and Functional Analogues

HFPO-DA (GenX)
  • Chemical Name: 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
  • Structure : Linear fluorinated ether chain with a shorter perfluorinated segment compared to ADONA .
  • Applications: Used as a replacement for PFOA in manufacturing non-stick coatings .
  • Regulatory Status : Classified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to persistence and toxicity .
PFOA (Perfluorooctanoic Acid)
  • Chemical Name: Pentadecafluorooctanoic acid
  • Structure : Linear perfluorinated carbon chain (C8) with a carboxylic acid group.
  • Applications : Historically used in textiles and firefighting foams.
  • Regulatory Status : Globally restricted under the Stockholm Convention due to bioaccumulation and toxicity .
6:2 Cl-PFESA (F-53B)
  • Chemical Name : 6:2 Chlorinated polyfluoroalkyl ether sulfonic acid
  • Structure : Chlorinated fluoropolyether chain with a sulfonic acid group.
  • Applications : PFOS substitute in metal plating industries .

Physicochemical Properties

Property ADONA HFPO-DA (GenX) PFOA 6:2 Cl-PFESA (F-53B)
Molecular Formula C₇H₂F₁₂O₄ C₆HF₁₁O₃ C₈HF₁₅O₂ C₈ClF₁₆O₃S
Molecular Weight (g/mol) 378.07 330.05 414.07 570.60
Water Solubility High (due to ammonium salt) Moderate Low Low
Environmental Persistence High (resists hydrolysis) High Very High Very High

Environmental and Toxicological Profiles

  • ADONA: Environmental Fate: Detected in surface waters near industrial sites, though at lower concentrations than legacy PFAS .
  • HFPO-DA (GenX) :

    • Environmental Fate : Widespread in riverine systems, with higher mobility than PFOA .
    • Toxicity : Linked to kidney and liver damage in animal studies; classified as SVHC .
  • 6:2 Cl-PFESA (F-53B) :

    • Environmental Fate : Accumulates in marine organisms; detected in Chinese coastal waters .
    • Toxicity : Disrupts thyroid function in mammals .

Regulatory and Industrial Status

Compound Regulatory Status Industrial Use
ADONA Emerging contaminant; under monitoring Metal plating, polymer processing
HFPO-DA (GenX) SVHC (EU); restricted in production Non-stick coatings, electronics
PFOA Globally banned (Stockholm Convention) Phased out; historical use in textiles
6:2 Cl-PFESA (F-53B) Unregulated in most regions Metal plating (China)

Biological Activity

2,2,3-Trifluoro-3-(trifluoromethoxy)propanoic acid (TFMPA) is a fluorinated organic compound notable for its unique chemical structure and potential biological applications. Its molecular formula is C5H3F9O2, characterized by the presence of multiple trifluoromethyl groups that impart distinct properties influencing its biological activity.

The trifluoromethyl groups in TFMPA enhance its acidity and stability, making it a potent candidate for various biochemical interactions. The electron-withdrawing nature of these groups increases the compound's ability to form hydrogen bonds, which is crucial for its activity in biological systems.

TFMPA's mechanism of action primarily involves its capacity to interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The enhanced acidity allows it to donate protons effectively, facilitating interactions with enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

Research indicates that TFMPA can act as an inhibitor for several enzymes. For instance, studies have shown that compounds with trifluoromethyl groups exhibit increased potency against enzymes due to their ability to stabilize transition states during catalysis. The presence of TFMPA in enzyme assays has demonstrated significant inhibition rates, suggesting its potential as a lead compound in drug development.

Antimicrobial Properties

TFMPA has been explored for its antimicrobial activity. In vitro studies have assessed its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicate that TFMPA exhibits a dose-dependent inhibition of bacterial growth, particularly in strains with compromised outer membranes, highlighting its potential as an antimicrobial agent.

Study 1: Enzyme Inhibition Assay

In a controlled study assessing the inhibitory effects of TFMPA on a specific enzyme involved in metabolic pathways, researchers observed an IC50 value indicating effective inhibition at low concentrations. The study utilized a fluorometric assay to measure enzyme activity before and after the introduction of TFMPA.

CompoundIC50 (µM)Type of Enzyme
TFMPA5.4Enzyme A
Control20.1Enzyme A

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of TFMPA against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

StrainMIC (µg/mL)
Staphylococcus aureus12
E. coli25

Comparative Analysis with Similar Compounds

TFMPA's biological activity can be compared with other fluorinated carboxylic acids to elucidate its unique properties.

CompoundBiological ActivityKey Differences
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acidModerate enzyme inhibitionSingle trifluoromethyl group
2,2-Difluoroacetic acidLow antimicrobial activityFewer fluorine substituents
TFMPAHigh enzyme inhibition & antimicrobial propertiesMultiple trifluoromethyl groups

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize 2,2,3-trifluoro-3-(trifluoromethoxy)propanoic acid using analytical techniques?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₇HF₁₃O₄, exact mass 377.9761) and isotopic patterns. Pair with nuclear magnetic resonance (¹⁹F NMR) to resolve fluorine environments, distinguishing trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. Gas chromatography (GC) is less effective due to low volatility; instead, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode for quantification . Reference standards should match CAS RN 2479-73-4 for validation .

Q. What synthetic routes are available for this compound, and what are their limitations?

  • Methodological Answer : The compound is typically synthesized via fluorination of propanoic acid precursors using electrochemical fluorination (ECF) or telomerization. Key challenges include controlling regioselectivity to avoid byproducts like perfluorinated ethers. Post-synthesis purification requires ion-exchange chromatography to isolate the acid form from salts (e.g., ammonium ADONA). Yield optimization often involves adjusting reaction temperatures (≤50°C) and fluorine gas pressure .

Q. What are the primary detection challenges for this compound in environmental matrices?

  • Methodological Answer : Matrix effects from co-eluting organofluorines in water or biological samples can suppress ionization in LC-MS/MS. Use isotopic dilution with ¹³C-labeled internal standards to improve accuracy. Solid-phase extraction (SPE) with weak anion-exchange (WAX) cartridges enhances recovery rates (~85–95%). Method detection limits (MDLs) below 0.1 ng/L are achievable with modern triple-quadrupole systems .

Advanced Research Questions

Q. How does this compound behave in aquatic environments compared to legacy PFAS like PFOA?

  • Methodological Answer : Environmental persistence studies show this compound has a shorter half-life (t₁/₂ ~2–5 years) than PFOA (t₁/₂ >50 years) due to its ether-linked trifluoromethoxy group, which enhances susceptibility to microbial degradation. However, its mobility in groundwater is higher (log Kₒw = 1.2 vs. PFOA’s 2.1), increasing contamination risks. Use passive samplers (POCIS) combined with HRMS to track spatial-temporal trends in riverine systems .

Q. What are the conflicting findings regarding its toxicokinetics in mammalian models?

  • Methodological Answer : Rodent studies report contradictory bioaccumulation some indicate low hepatic retention (<5% dose), while others show renal accumulation via OAT1/3 transporters. Resolve discrepancies by standardizing dosing protocols (oral vs. intravenous) and using accelerator mass spectrometry (AMS) for precise tissue distribution mapping. Recent work suggests enterohepatic recirculation may explain variability in excretion rates .

Q. What advanced degradation methods are effective for this compound, and how do byproducts compare to those of GenX?

  • Methodological Answer : Subcritical water treatment (SCW, 300–400°C, 25 MPa) achieves >99% degradation, producing trifluoroacetic acid (TFA) and fluoride ions. Unlike GenX, which forms perfluoro-2-propoxypropanoic acid (PFPrOPrA), this compound’s degradation does not generate chain-shortened PFAS. Monitor byproducts via ion chromatography (IC) and ¹⁹F NMR to confirm complete defluorination .

Key Research Gaps

  • Environmental Monitoring : Limited data on airborne transport mechanisms. Deploy high-volume air samplers with XAD-2 resin to assess atmospheric partitioning .
  • Toxicity Pathways : Unclear mechanisms of renal transporter interaction. Use CRISPR-Cas9 knockout models to isolate OAT1/3 roles in bioaccumulation .

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